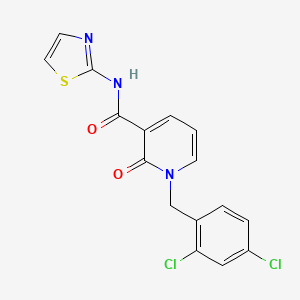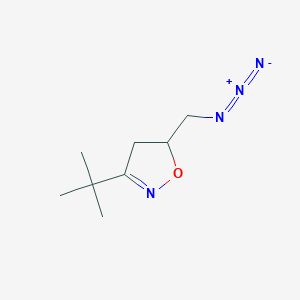
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H27NO4 . It has a molecular weight of 285.38 . The compound is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 362.4±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.8±3.0 kJ/mol . The flash point is 172.9±25.9 °C . The index of refraction is 1.521 . The molar refractivity is 78.2±0.3 cm^3 . The compound has 5 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate and related compounds have been synthesized and characterized using various techniques, providing foundational knowledge for further exploration in scientific research. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a closely related compound, was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The crystal structures were confirmed by single crystal X-ray diffraction analysis, revealing interesting molecular shapes and intermolecular interactions (Kulkarni et al., 2016). Another similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized, displaying moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural Insights
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting the typical bond lengths and angles of this piperazine-carboxylate, providing a basis for understanding the structural aspects of similar compounds (Mamat et al., 2012). Additionally, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, illustrating the synthetic utility and pharmacological potential of such structures (Gumireddy et al., 2021).
Biological Evaluation
These compounds have been subject to biological evaluation, revealing their potential in various applications. For instance, the antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives against several microorganisms were studied, showing moderate activity (Kulkarni et al., 2016). Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity, suggesting potential for further investigation in this area (Sanjeevarayappa et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)6-7-15-8-10-16(11-9-15)13(18)20-14(2,3)4/h6-7H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBOMQQBZQRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

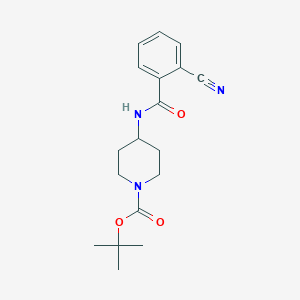
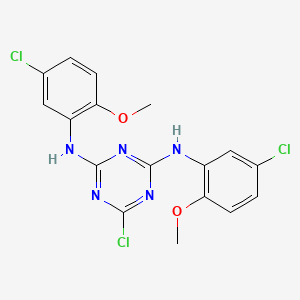
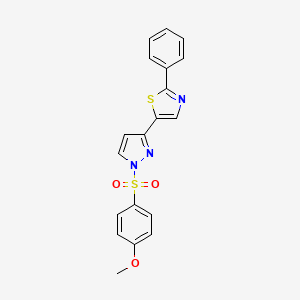

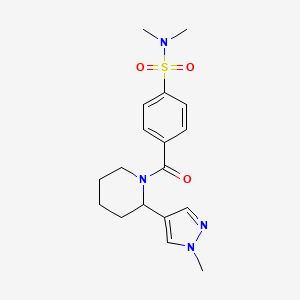
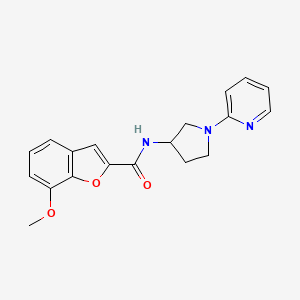
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)
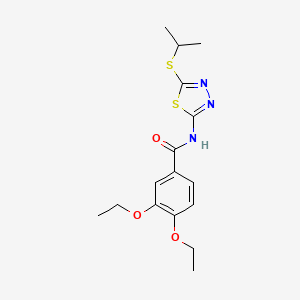
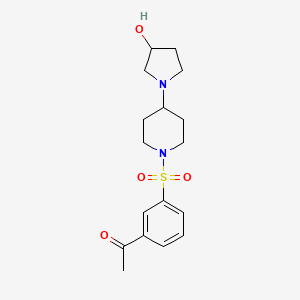
![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)
![N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2664126.png)
